2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes an epoxyisoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the epoxyisoindole ring, followed by functionalization to introduce the carboxylic acid group. Reaction conditions often include the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl acetate: A simpler ester with different functional groups.
Diisobutyl phthalate: A phthalate ester with a different core structure.
Pentanoic acid, 2-methylpropyl ester: Another ester with a different carbon chain length.
Uniqueness
2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is unique due to its epoxyisoindole ring system, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications that require specific structural features, such as in the design of new materials or bioactive compounds.
Properties
IUPAC Name |
3-(2-methylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-7(2)5-14-6-13-4-3-8(18-13)9(12(16)17)10(13)11(14)15/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINFMFHODHQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378165 |
Source
|
Record name | STK364473 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436855-63-9 |
Source
|
Record name | STK364473 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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